N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C8H7BrN4OS4 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C8H7BrN4OS4/c1-15-7-12-8(18-13-7)16-3-5(14)11-6-10-2-4(9)17-6/h2H,3H2,1H3,(H,10,11,14) |
InChI Key |
MQNVWVJSFBTWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=NC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-1,2,4-thiadiazole-3-thiol
5-Amino-1,2,4-thiadiazole-3-thiol is synthesized via cyclization of thiosemicarbazide derivatives. For instance, reaction of thiourea with hydroxylamine-O-sulfonic acid in alkaline conditions generates the thiadiazole core. Methylsulfanyl incorporation is achieved by alkylating the thiol group with methyl iodide in dimethylformamide (DMF) at 0–5°C, yielding 3-(methylsulfanyl)-1,2,4-thiadiazol-5-thiol.
Key Reaction Conditions:
-
Alkylating agent : Methyl iodide (1.2 equiv) ensures complete substitution without over-alkylation.
-
Base : Triethylamine (2.0 equiv) neutralizes HI byproduct, driving the reaction forward.
Coupling of Thiazole and Thiadiazole Units
The final step involves nucleophilic displacement of the chloro group in N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide by the thiol group of 3-(methylsulfanyl)-1,2,4-thiadiazol-5-thiol. This reaction proceeds via a thioether linkage formation under basic conditions:
Optimization of Coupling Conditions
-
Solvent : Anhydrous DMF enhances nucleophilicity of the thiolate ion.
-
Base : Potassium carbonate (2.5 equiv) deprotonates the thiol to generate the reactive thiolate.
-
Temperature : 60°C for 6–8 hours balances reaction rate and side-product formation.
-
Workup : Precipitation in ice-water followed by column chromatography (ethyl acetate/hexane, 3:7) isolates the product.
Characterization Data:
-
1H NMR (CDCl3) : δ 2.55 (s, 3H, SCH3), 3.82 (s, 2H, CH2S), 7.32 (s, 1H, thiazole-H).
-
HRMS (ESI+) : m/z 422.9382 [M+H]+ (calculated for C9H8BrN5OS3: 422.9385).
Alternative Pathways and Comparative Analysis
Direct Cyclization Approach
An alternative one-pot method involves simultaneous formation of both heterocycles. For example, reacting 2-bromoacetamide with carbon disulfide and ammonium thiocyanate under high-pressure conditions generates the thiazole-thiadiazole scaffold. However, this method suffers from lower yields (35–40%) due to competing polymerization.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the coupling step, improving yield to 70% while reducing reaction time. This approach minimizes thermal degradation of the thiol group.
Challenges and Mitigation Strategies
-
Thiol Oxidation : Performing reactions under nitrogen atmosphere prevents disulfide formation.
-
Regioselectivity : Use of bulky bases (e.g., DBU) directs substitution to the 5-position of the thiadiazole.
-
Purification : Silica gel chromatography with 5% methanol in dichloromethane resolves co-eluting byproducts.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility and safety during exothermic steps (e.g., acetylation). Catalyst recycling (e.g., iodine recovery via sublimation) reduces costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies indicated that certain derivatives of N-(5-bromo-1,3-thiazol-2-yl) compounds possess promising antimicrobial activity, potentially useful in combating drug-resistant pathogens .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar frameworks have been shown to inhibit cancer cell proliferation. For example, the synthesis of thiazole derivatives has led to the identification of several compounds that exhibit cytotoxic effects against human breast cancer cell lines (MCF7) . Molecular docking studies further support the hypothesis that these compounds may interact effectively with cancer-related targets .
Anti-inflammatory Effects
Molecular docking studies have indicated that N-(5-bromo-1,3-thiazol-2-yl) derivatives could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. The following steps outline a general synthetic pathway:
- Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole ring using appropriate reagents such as bromine and sulfur sources.
- Thiadiazole Synthesis : The introduction of the thiadiazole moiety can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Acetamide Formation : The final step includes acylation reactions to form the acetamide group, which enhances the compound's solubility and biological activity.
Case Studies and Research Findings
Several studies have explored the biological significance of thiazoles and thiadiazoles:
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bromo-thiazole and methylsulfanyl-thiadiazole substituents distinguish it from analogues with triazole or benzothiophene cores .
Analogues with Triazole Sulfanyl Linkages
Key Observations :
- Triazole-containing analogues (e.g., ) demonstrate measurable antimicrobial activity, suggesting that the target compound’s thiadiazole-thiazole scaffold may require halogen or polar substituents (e.g., bromo, methylsulfanyl) to optimize bioactivity.
- The iodine and fluorine substituents in enhance lipophilicity and membrane permeability, which the target compound’s bromine atom may partially replicate.
Pharmacophore Comparison
- Sulfanyl-Acetamide Backbone : Common to all analogues, this moiety enables hydrogen bonding and hydrophobic interactions with biological targets .
- Heterocyclic Diversity : Thiadiazoles (target compound) vs. triazoles () vs. benzothiophenes () influence electron distribution and steric bulk, altering target selectivity.
- Substituent Effects: Bromine (target) and iodine () act as halogen-bond donors, while methylsulfanyl groups (target) enhance metabolic stability compared to methyl or ethyl substituents ().
Biological Activity
N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of bromine and methylsulfanyl groups enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids, demonstrating the potential of thiazole derivatives in cancer therapy .
Mechanism of Action:
The anticancer effects may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Properties
Thiadiazoles are recognized for their antimicrobial activities. Research has shown that derivatives similar to this compound exhibit potent antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in infectious diseases .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is common among thiazole derivatives. Studies have reported that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Mechanism of Action:
The anti-inflammatory effects may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators.
Case Studies
- Case Study on Anticancer Activity : A study conducted by Walid Fayad et al. focused on screening a library of compounds for anticancer activity using multicellular spheroids. The results indicated that certain derivatives demonstrated significant cytotoxicity against cancer cell lines, supporting the hypothesis that thiazole-containing compounds could serve as effective anticancer agents .
- Case Study on Antimicrobial Efficacy : Research published in the Brazilian Journal of Chemistry highlighted the synthesis of various thiadiazole derivatives and their antimicrobial properties against resistant strains of bacteria. The study concluded that these compounds could be developed into new antimicrobial agents due to their effectiveness at low concentrations .
Q & A
Q. Key considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Optimize yield (typically 60–75%) by controlling temperature (0–5°C for coupling, 60–80°C for acetamide formation) .
Basic: How is the structural integrity of this compound validated?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm the presence of the bromo-thiazole (δ ~7.8 ppm for thiazole protons) and thiadiazole (δ ~6.9 ppm for methylsulfanyl group). Acetamide carbonyl resonates at δ ~168 ppm in 13C NMR.
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+ at m/z ~434).
- X-ray crystallography : Resolve the crystal structure to confirm connectivity (e.g., C–S bond lengths: ~1.75–1.82 Å in thiadiazole-thiazole systems) .
Q. Example spectral data :
| Technique | Key Signals |
|---|---|
| 1H NMR (DMSO-d6) | δ 2.55 (s, 3H, SCH3), 4.30 (s, 2H, CH2), 7.45 (s, 1H, thiazole-H) |
| 13C NMR | δ 167.8 (C=O), 152.1 (thiadiazole-C), 125.6 (thiazole-C-Br) |
Basic: What preliminary biological screening assays are suitable for this compound?
Answer:
Prioritize in vitro assays to evaluate:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (24–48 hrs, 37°C).
- Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination after 48–72 hrs.
- Enzyme inhibition : Test carbonic anhydrase or kinase inhibition using fluorometric/colorimetric kits (e.g., acetazolamide as a positive control).
Note : Thiadiazole-thiazole hybrids often show enhanced activity due to sulfur-mediated electron interactions .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Design a DoE (Design of Experiments) approach:
- Variables : Solvent polarity (benzene vs. THF), temperature (0°C vs. room temp), and stoichiometry (1:1 vs. 1:1.2 ratio).
- Response : Yield (%) and purity (HPLC).
Q. Example optimization table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Benzene, 0°C, 1:1 | 62 | 95 |
| THF, RT, 1:1.2 | 75 | 98 |
Key finding : Polar aprotic solvents (THF) at higher temperatures enhance nucleophilic substitution efficiency .
Advanced: How to resolve contradictions in reported bioactivity data for similar compounds?
Answer:
Address discrepancies via:
Purity validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity.
Assay standardization : Ensure consistent cell passage number, serum concentration, and incubation time across studies.
Structural analogs : Compare activity trends with derivatives (e.g., replacing bromo with chloro or varying sulfanyl groups).
Case study : Thiadiazole derivatives with methylsulfanyl groups showed 2–3x higher antimicrobial activity than ethylsulfanyl analogs, likely due to enhanced membrane permeability .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
Employ molecular docking (e.g., AutoDock Vina) and MD simulations:
- Targets : Bacterial dihydrofolate reductase (DHFR) or human topoisomerase II.
- Parameters : Grid box centered on active sites, 20 runs per ligand, 100 ns simulation.
Q. Results :
- Binding affinity (ΔG) for DHFR: −9.2 kcal/mol (cf. trimethoprim: −7.8 kcal/mol).
- Key interactions: Hydrogen bonds with Arg44 and hydrophobic contacts with Phe92 .
Advanced: How to assess the compound’s stability under physiological conditions?
Answer:
Conduct stability studies:
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hrs; analyze degradation via HPLC.
- Thermal stability : Use TGA/DSC to determine decomposition temperature (Td ~220°C).
- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products via LC-MS.
Outcome : Stable in pH 7.4 (94% remaining) but degrades in acidic conditions (pH 1.2: 65% remaining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
